4-iodo-5-methyl-1H-pyrazole-3-carbonitrile
Description
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile is a halogenated pyrazole derivative with a molecular formula of C₅H₄IN₃ and a molecular weight of 245.06 g/mol . Its structure features an iodine atom at the 4-position, a methyl group at the 5-position, and a nitrile group at the 3-position of the pyrazole ring. The nitrile group enhances its utility in further functionalization, such as nucleophilic additions or cyclization reactions.
Properties
IUPAC Name |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3/c1-3-5(6)4(2-7)9-8-3/h1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEMOWZIFXYUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodo-3-methyl-1H-pyrazole with a nitrile source under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-iodo-5-methyl-1H-pyrazole-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives.
Reduction Products: Reduction can yield pyrazole-3-amine derivatives.
Scientific Research Applications
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-iodo-5-methyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrile group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carbonitriles
Substituent Diversity and Reactivity
Pyrazole carbonitriles are versatile intermediates in medicinal and materials chemistry. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects: The iodine in the target compound is less electron-withdrawing than the nitro or trifluoromethyl groups in 55b (Ev3), resulting in milder deactivation of the pyrazole ring. This makes the target compound more amenable to electrophilic substitutions compared to 55b .
- Functionalization Potential: Unlike amino-substituted analogs (Ev5, Ev6), the absence of an amino group in the target compound limits its use in condensation reactions but enhances stability under acidic conditions .
- Steric and Lipophilic Profiles: The methyl group in the target compound provides steric hindrance comparable to 3a (Ev6), while the chlorophenyl group in Ev12 significantly increases lipophilicity, favoring membrane permeability in drug candidates .
Structural and Crystallographic Considerations
The iodine atom in 4-iodo-5-methyl-1H-pyrazole-3-carbonitrile enhances its utility in X-ray crystallography. Heavy atoms like iodine improve phase determination in crystal structures, a feature leveraged by programs like SHELXL (Ev2). In contrast, lighter derivatives (e.g., Ev6, Ev12) require alternative phasing methods, such as molecular replacement .
Biological Activity
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile has the following chemical structure:
- Molecular Formula : C₇H₅IN₂
- Molecular Weight : 232.03 g/mol
- CAS Number : 1219802-12-6
The presence of the iodine atom and the cyano group in its structure contributes to its unique biological properties, influencing its interaction with various biological targets.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives, including 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile, exhibit notable antitumor activity. For instance, research indicates that pyrazole compounds can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR signaling pathways. These compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer models .
Case Study:
In a study involving breast cancer cell lines, the combination of 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile with doxorubicin resulted in a synergistic effect, enhancing cytotoxicity compared to either agent alone. This suggests potential for developing combination therapies for more effective cancer treatment .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Studies have indicated that 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile can significantly reduce inflammation markers in vitro and in vivo models .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely related to their structural features. Modifications at the 4-position (iodine substitution) and the 5-position (methyl group) have been shown to enhance activity against specific targets:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Iodine | Increases antitumor activity |
| 5 | Methyl | Enhances anti-inflammatory properties |
These findings highlight the importance of specific substituents in optimizing the pharmacological profile of pyrazole derivatives.
Antimicrobial Activity
In addition to antitumor and anti-inflammatory effects, pyrazole derivatives have demonstrated antimicrobial properties. Compounds similar to 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile have been evaluated for their efficacy against various bacterial strains and fungi, showing promising results in inhibiting growth and biofilm formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
